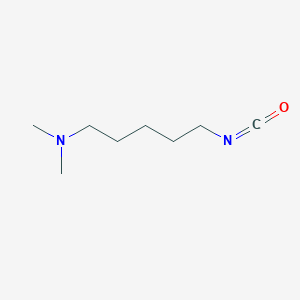

5-Isocyanato-N,N-dimethylpentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72887-88-8 |

|---|---|

Molecular Formula |

C8H16N2O |

Molecular Weight |

156.23 g/mol |

IUPAC Name |

5-isocyanato-N,N-dimethylpentan-1-amine |

InChI |

InChI=1S/C8H16N2O/c1-10(2)7-5-3-4-6-9-8-11/h3-7H2,1-2H3 |

InChI Key |

OVUWWUDITYABBI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCCN=C=O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 5 Isocyanato N,n Dimethylpentan 1 Amine

Isocyanate Group Reactivity (-NCO): Advanced Mechanistic Studies

The reactivity of the isocyanate group is dominated by the electrophilic nature of its central carbon atom, which is bonded to two highly electronegative atoms, nitrogen and oxygen. This electronic arrangement makes the carbon atom highly susceptible to nucleophilic attack. The reactions of isocyanates are diverse, including nucleophilic addition, cycloaddition, and oligomerization, and are fundamental to various applications, particularly in polymer chemistry.

Reactions with Nucleophiles: Alcohols, Amines, and Water

The most common reactions of isocyanates involve the addition of a nucleophile containing an active hydrogen atom across the C=N double bond.

The reaction between an isocyanate and an alcohol (or polyol) yields a urethane (B1682113) linkage, a cornerstone of polyurethane chemistry. Kinetic investigations on model compounds like phenyl isocyanate reveal that the reaction mechanism and rate can be influenced by the ratio of reactants. researchgate.net When the reactants are in a stoichiometric ratio, the reaction typically follows second-order kinetics. researchgate.net However, in the presence of a large excess of isocyanate, a pseudo-first-order kinetic model may be observed. researchgate.net

Mechanistic studies propose that in isocyanate excess, the reaction can proceed through a two-step mechanism where an allophanate (B1242929) is formed as an intermediate. This intermediate then proceeds to form the urethane bond via a six-centered transition state. researchgate.net The activation energies for these reactions are significantly lowered by the presence of catalysts. Tertiary amines are well-known catalysts for this reaction. researchgate.net For 5-Isocyanato-N,N-dimethylpentan-1-amine, the integrated dimethylamino group is expected to provide intramolecular catalysis, accelerating the rate of urethane formation.

Table 1: Activation Energies for Urethane Formation This table presents data from a model system of phenyl isocyanate and butan-1-ol, illustrating the effect of tertiary amine catalysts analogous to the intramolecular group in this compound.

| Catalyst | Temperature Range (°C) | Arrhenius Activation Energy (Ea, kJ/mol) |

| None | 60-80 | 44.8 |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 25-45 | 32.3 |

| 1,2-dimethylimidazole (1,2-DMI) | 25-45 | 35.8 |

| N-ethylmorpholine (NEM) | 25-45 | 40.0 |

| Data sourced from a study on phenyl isocyanate. researchgate.net |

Isocyanates react very rapidly with primary and secondary amines to form substituted ureas. This reaction is generally much faster than the corresponding reaction with alcohols or water. poliuretanos.net The high nucleophilicity of the amine ensures a swift and typically high-yield conversion.

Studies have shown that urea (B33335) synthesis from isocyanates and amines can be performed efficiently, even in an aqueous medium, provided the conditions are controlled to minimize competing hydrolysis. arabjchem.org By adding the isocyanate slowly at low temperatures (e.g., 5 °C), the reaction with the amine is favored, leading to the precipitation of the urea product in high yield and purity. arabjchem.org The reaction is often complete within minutes and typically does not require an external base or catalyst. arabjchem.org In the context of this compound, its reaction with a primary or secondary amine would be expected to be extremely rapid, forming the corresponding N,N'-disubstituted urea.

Table 2: Synthesis of Unsymmetrical Ureas from Isocyanates and Amines in Water This table showcases the efficiency of the urea formation reaction under controlled aqueous conditions for various model isocyanates.

| Isocyanate | Amine | Time (min) | Yield (%) |

| 1-fluoro-4-isocyanatobenzene | 4-methoxy aniline (B41778) | 30 | 90 |

| Benzyl isocyanate | Aniline | 30 | 92 |

| Phenyl isocyanate | 4-chloro aniline | 30 | 95 |

| Data shows reactions performed in water at 5°C. arabjchem.org |

The reaction of isocyanates with water, known as hydrolysis, is a significant competing pathway, particularly in the production of polyurethane foams where it serves as the blowing reaction. The process occurs in two main steps. First, the isocyanate reacts with water to form an unstable carbamic acid. poliuretanos.net Second, this carbamic acid spontaneously decomposes, releasing carbon dioxide and a primary amine. poliuretanos.net

The amine generated is highly reactive and will immediately attack another isocyanate molecule, resulting in the formation of a disubstituted urea linkage. poliuretanos.net Therefore, the hydrolysis of two isocyanate molecules ultimately consumes one water molecule and produces one urea linkage and one molecule of carbon dioxide. This pathway is critical to control in many applications, as the formation of insoluble urea domains can negatively impact the properties of the final polymer.

Cycloaddition Reactions and Formation of Heterocycles

Beyond simple nucleophilic additions, the double bonds within the isocyanate group can participate in cycloaddition reactions. For instance, isocyanates can react with nitrones, which are 1,3-dipoles. In this type of reaction, both the C=N and C=O bonds of the isocyanate can act as dipolarophiles. acs.org This can lead to the formation of five-membered heterocyclic rings such as 1,2,4-oxadiazolidin-5-ones (from addition across the C=N bond) or 1,4,2-dioxazolidines (from addition across the C=O bond). acs.org

Mechanistic studies using density functional theory (DFT) have revealed that these cycloadditions can proceed through either a concerted mechanism or a stepwise mechanism involving a zwitterionic intermediate. acs.org The operative pathway is highly dependent on the polarity of the solvent; polar solvents tend to favor the stepwise mechanism by stabilizing the charged intermediate. acs.org

Dimerization and Trimerization Processes: Factors Influencing Oligomerization

In the absence of active hydrogen nucleophiles, isocyanates can undergo self-reaction to form oligomers. Dimerization leads to the formation of a four-membered ring structure known as a uretdione. Trimerization, which is often thermodynamically favored, results in a stable six-membered ring called an isocyanurate (or more formally, a 1,3,5-triazinane-2,4,6-trione). researchgate.net

These oligomerization processes are heavily influenced by reaction conditions. They are typically promoted by catalysts, including tertiary amines, and can be influenced by temperature. researchgate.net The intramolecular N,N-dimethylamino group in this compound would be expected to catalyze these self-reactions, potentially leading to the formation of dimers or trimers if the compound is stored without the presence of a suitable nucleophile. The selection of specific catalysts and temperature control can be used to favor the formation of either the dimer or the trimer.

Tertiary Amine Group Reactivity (-NMe2): Mechanistic Investigations

Basicity and Nucleophilicity in Various Reaction Environments

The tertiary amine function in this molecule possesses a lone pair of electrons on the nitrogen atom, rendering it both a Brønsted-Lowry base and a nucleophile. The basicity is influenced by the inductive effect of the two methyl groups, which increase the electron density on the nitrogen, making it more prone to accept a proton. However, the steric hindrance presented by these methyl groups can diminish its nucleophilicity compared to less substituted amines.

The reaction environment plays a critical role in modulating these properties. In protic solvents, the amine can be protonated, forming an ammonium (B1175870) salt, which would significantly decrease its nucleophilicity. In aprotic, non-polar solvents, its nucleophilic character would be more pronounced. The inherent basicity of tertiary amines also allows them to act as acid scavengers in reactions that produce acidic byproducts.

Quaternization Reactions: Synthetic Utility and Product Characterization

Tertiary amines readily undergo quaternization reactions when treated with alkyl halides, a classic SN2 reaction. In the case of this compound, reaction with an alkyl halide (e.g., methyl iodide) would result in the formation of a quaternary ammonium salt.

This reaction proceeds via the nucleophilic attack of the tertiary amine's nitrogen on the electrophilic carbon of the alkyl halide. The resulting quaternary ammonium salt would feature a positively charged nitrogen atom bonded to four carbon atoms. These salts are typically ionic solids and can have applications as phase-transfer catalysts or antimicrobial agents, depending on the nature of the alkyl groups.

Characterization of the quaternized product would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the new alkyl group and the shift in the signals of the protons adjacent to the nitrogen. Infrared (IR) spectroscopy would show the characteristic vibrations of the quaternary ammonium group.

Role as an Internal Catalyst or Ligand in Complex Transformations

The presence of the tertiary amine group within the same molecule as an isocyanate group can lead to intramolecular catalysis. The amine can act as a catalyst for the reactions of the isocyanate group, for example, in the formation of urethanes from alcohols. The amine can activate the alcohol by forming a hydrogen bond, making it a more potent nucleophile for attacking the isocyanate.

Furthermore, the tertiary amine can function as a ligand in coordination chemistry. The lone pair of electrons on the nitrogen can coordinate to metal centers, forming organometallic complexes. The specific structure of this compound could allow it to act as a bidentate ligand if the isocyanate group or its derivatives also coordinate to the metal.

Intramolecular Interactions and Their Influence on Reactivity and Conformation

The flexible five-carbon chain separating the isocyanate and the tertiary amine groups allows for a range of conformations. Intramolecular interactions, although weak, can influence the preferred spatial arrangement of the molecule. There is a possibility of a "back-biting" interaction where the tertiary amine's lone pair interacts with the electrophilic carbon of the isocyanate group. This could lead to a cyclic transition state in certain reactions or even the formation of a cyclic zwitterionic intermediate under specific conditions.

Derivatization and Functionalization Strategies for 5 Isocyanato N,n Dimethylpentan 1 Amine

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The isocyanate moiety of 5-Isocyanato-N,N-dimethylpentan-1-amine is a key functional group for generating a diverse library of derivatives, primarily through the formation of urea (B33335) and carbamate (B1207046) linkages. These reactions are fundamental in medicinal chemistry for exploring the SAR of a parent compound. By systematically modifying the substituents introduced at the isocyanate group, researchers can probe the steric, electronic, and hydrophobic requirements of a biological target.

Urea Derivatives: The reaction of the isocyanate group with primary or secondary amines yields substituted ureas. This is a robust and high-yielding reaction that allows for the introduction of a wide array of functional groups. For SAR studies, a library of amines can be reacted with this compound to investigate how different substituents on the newly formed urea influence biological activity. For instance, the introduction of aromatic, heterocyclic, or aliphatic amines can systematically alter properties such as lipophilicity, hydrogen bonding capacity, and molecular size.

Carbamate Derivatives: Similarly, the reaction of the isocyanate with alcohols or phenols results in the formation of carbamate derivatives. This strategy allows for the exploration of a different chemical space compared to ureas. The resulting carbamate linkage introduces an ester-like functionality, which can influence the metabolic stability and pharmacokinetic profile of the derivatives. The synthesis of a series of carbamates with varying alcohol components can provide valuable insights into the SAR.

The following table summarizes the types of derivatives that can be synthesized from this compound for SAR studies:

| Derivative Type | Reactant | Linkage Formed | Potential for SAR Studies |

| Substituted Urea | Primary/Secondary Amine | Urea | High |

| Substituted Carbamate | Alcohol/Phenol | Carbamate | High |

Selective Functionalization of Isocyanate vs. Amine Group: Orthogonal Reactivity Design

A significant challenge and opportunity in the chemistry of this compound lies in the selective functionalization of its two reactive centers: the electrophilic isocyanate group and the nucleophilic/basic tertiary amine. Achieving orthogonal reactivity is crucial for the stepwise construction of more complex molecules.

The isocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles, including amines, alcohols, and water. In contrast, the N,N-dimethylamino group is a tertiary amine, which is generally less nucleophilic than primary or secondary amines but can act as a base or a nucleophile under certain conditions.

Strategies for Orthogonal Reactivity:

Exploiting Inherent Reactivity Differences: The most straightforward approach is to utilize reaction conditions that favor the reaction of one group over the other. The isocyanate group's high reactivity towards primary and secondary amines, as well as alcohols, often allows for its selective modification in the presence of the tertiary amine, especially at ambient or slightly elevated temperatures.

Protection/Deprotection Strategies: While less common for isocyanates due to their high reactivity, in a multi-step synthesis, the amine precursor to the isocyanate could be protected, allowing for modification of other parts of the molecule. Subsequently, the amine can be deprotected and converted to the isocyanate.

Quaternization of the Tertiary Amine: The N,N-dimethylamino group can be selectively quaternized by reaction with an alkyl halide. This reaction would not affect the isocyanate group and would introduce a permanent positive charge, significantly altering the molecule's properties. This quaternized derivative could then be further functionalized through the isocyanate group.

The table below outlines the selective functionalization possibilities:

| Functional Group | Reagent/Condition | Product |

| Isocyanate | Primary/Secondary Amine, Alcohol | Urea/Carbamate |

| N,N-dimethylamine | Alkyl Halide | Quaternary Ammonium (B1175870) Salt |

Bioconjugation and Probe Development via Isocyanate and Amine Linkages

The reactivity of the isocyanate group makes this compound a valuable tool for bioconjugation, particularly for the labeling of proteins. The tertiary amine can also play a role in modulating the properties of the resulting bioconjugate or probe.

Isocyanate-Mediated Bioconjugation: The primary targets for isocyanate-based conjugation on proteins are the ε-amino groups of lysine (B10760008) residues. The reaction between the isocyanate and the primary amine of lysine forms a stable urea linkage. This method provides a means to attach small molecules, such as fluorescent dyes, affinity tags, or drug molecules, to proteins. The length of the pentyl chain in this compound acts as a spacer, which can be advantageous in reducing potential steric hindrance between the conjugated molecule and the protein.

Role of the Tertiary Amine in Probes: The N,N-dimethylamino group can serve several purposes in the context of a bioconjugate or probe. Its basicity can influence the local microenvironment, and it can be protonated at physiological pH, imparting a positive charge to the linker. This charge can affect the solubility and cell permeability of the probe. Furthermore, the tertiary amine can be a site for further modification, as discussed in the previous section, allowing for the creation of dual-functional probes.

The development of chemical probes often requires a linker to connect a reporter group (e.g., a fluorophore) to a reactive group that binds to the target. This compound can function as such a linker, with the isocyanate group serving as the reactive handle for covalent attachment to a biomolecule.

Polymerization and Advanced Materials Science Applications of 5 Isocyanato N,n Dimethylpentan 1 Amine

Polyurethane Synthesis from 5-Isocyanato-N,N-dimethylpentan-1-amine

The synthesis of polyurethanes is fundamentally based on the polyaddition reaction between a di- or polyisocyanate and a polyol. nih.gov The compound this compound is a unique monomer in this context as it possesses both a reactive isocyanate group and a tertiary amine functionality. This integrated tertiary amine can act as a built-in catalyst, influencing the polymerization kinetics and the final properties of the resulting polyurethane. semanticscholar.orgamericanchemistry.com The general reaction for polyurethane formation involves the addition of a hydroxyl group from a polyol to the isocyanate group, forming a urethane (B1682113) linkage. acs.org

The basic structure of the polyurethane repeating unit derived from this compound and a generic diol (HO-R-OH) would feature the characteristic urethane linkages in the polymer backbone, with the pendant N,N-dimethylaminopentyl groups.

Polymerization Mechanisms and Kinetics: Investigation of Reaction Propagation and Termination

The polymerization mechanism for the formation of polyurethanes from this compound and a polyol follows a step-growth polyaddition pathway. nih.gov The kinetics of this reaction are significantly influenced by the presence of the tertiary amine group within the isocyanate monomer itself. Tertiary amines are well-known catalysts for the isocyanate-hydroxyl reaction. semanticscholar.orgrsc.org

The catalytic action of tertiary amines in urethane formation can proceed through several proposed mechanisms. One widely accepted mechanism involves the formation of a complex between the tertiary amine and the isocyanate group. This complexation increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. Another proposed mechanism suggests that the tertiary amine forms a hydrogen bond with the hydroxyl group of the polyol, increasing its nucleophilicity. semanticscholar.org In the case of this compound, this intramolecular catalysis can lead to an accelerated reaction rate compared to a similar system with an external tertiary amine catalyst.

The reaction rate is typically first order with respect to the concentrations of the isocyanate, the alcohol, and the tertiary amine catalyst. researchgate.netcdnsciencepub.com The intramolecular nature of the catalysis in polymers derived from this compound can lead to complex kinetic profiles, as the catalyst concentration is inherently linked to the monomer concentration.

Table 1: Factors Influencing the Kinetics of Polyurethane Formation with Tertiary Amine Catalysis

| Factor | Effect on Reaction Rate |

| Basicity of the Amine | Higher basicity generally leads to higher catalytic activity. |

| Steric Hindrance | Less sterically hindered amines are more effective catalysts. |

| Solvent Polarity | More polar solvents can accelerate the reaction. |

| Temperature | Increased temperature generally increases the reaction rate. |

Reaction termination in polyurethane synthesis is typically not a distinct chemical step but rather the point at which the high molecular weight polymer is formed and the reactive groups are consumed. Side reactions, such as the reaction of the isocyanate with water to form an unstable carbamic acid that decomposes into an amine and carbon dioxide, can also occur and affect the final polymer structure and properties. rsc.org

Copolymerization Studies with Other Monomers: Exploring Microstructure and Architecture Control

While specific copolymerization studies involving this compound are not extensively documented in publicly available literature, the principles of polyurethane copolymerization can be applied. Copolymerization of this functional isocyanate with other diisocyanates and a variety of diols or polyols would allow for the precise control of the polymer's microstructure and architecture.

By varying the ratio of this compound to a non-functional diisocyanate, such as Methylene (B1212753) Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI), the concentration of the pendant tertiary amine groups along the polymer chain can be tailored. This, in turn, would influence the material's properties, such as its responsiveness to pH, its catalytic activity, and its thermal and mechanical characteristics.

For instance, the synthesis of block copolymers is a powerful strategy to control the final material's morphology and properties. A prepolymer could be synthesized from a diol and an excess of a standard diisocyanate, followed by the addition of this compound and a chain extender. This would result in a polyurethane with blocks containing the tertiary amine functionality, leading to microphase-separated morphologies with distinct domains.

Influence of Tertiary Amine Functionality on Polymerization Rate and Selectivity

The tertiary amine functionality inherent to this compound has a profound influence on both the rate and selectivity of the polymerization reaction. As an intramolecular catalyst, it can significantly accelerate the urethane formation reaction. semanticscholar.orgmdpi.com The proximity of the catalytic site to the reacting isocyanate group can lead to a more efficient catalytic cycle compared to using an external amine catalyst.

The catalytic activity of tertiary amines is dependent on their basicity and the steric accessibility of the nitrogen atom. vestachem.com The N,N-dimethylamino group in this compound is a relatively strong base with moderate steric hindrance, suggesting it would be an effective catalyst for the gelling reaction (isocyanate-polyol).

In polyurethane foam production, tertiary amine catalysts also influence the blowing reaction (isocyanate-water). americanchemistry.com The selectivity of the catalyst for the gelling versus the blowing reaction is crucial for controlling the foam's structure and properties. While specific data for this compound is not available, the structure of the tertiary amine suggests it would catalyze both reactions. The balance between these two reactions would need to be carefully controlled by adjusting the formulation and reaction conditions.

Exploration of Novel Polymeric Materials with Integrated Tertiary Amine Groups

The incorporation of tertiary amine groups into the polymer backbone or as pendant groups, as is the case with polyurethanes derived from this compound, opens up possibilities for the creation of novel functional and smart materials.

Smart Materials: pH-Responsive Polymers and Self-Healing Systems

Self-Healing Systems: The incorporation of dynamic or reversible bonds into a polymer network can impart self-healing properties. researchgate.net While the urethane bond itself is generally stable, the presence of tertiary amine groups can facilitate dynamic chemistries that enable self-healing. For example, systems based on the reversible reaction of hindered ureas have been shown to exhibit self-healing capabilities. illinois.edu Polyurethanes containing tertiary amines could potentially be designed to incorporate such dynamic bonds or to facilitate other reversible cross-linking chemistries. The mobility of the polymer chains, which is crucial for the healing process, would be influenced by the structure of the polyurethane and the presence of the pendant amine groups. rsc.org

Polymeric Scaffolds for Catalytic Applications: Research on Immobilized Catalysts

The pendant tertiary amine groups in polyurethanes derived from this compound can act as immobilized catalysts for various chemical transformations. The polymer scaffold provides a means to heterogenize the catalyst, allowing for easy separation from the reaction mixture and potential for recycling.

Research in this area focuses on utilizing the basicity of the tertiary amine for reactions such as Knoevenagel condensations, Michael additions, and transesterification reactions. The efficiency of the immobilized catalyst would depend on the accessibility of the catalytic sites, which is influenced by the polymer's morphology, porosity, and swelling behavior in the reaction solvent. The local environment provided by the polymer matrix can also influence the catalyst's activity and selectivity. While specific studies on polyurethane scaffolds from this particular isocyanate are not prominent, the principle of immobilizing amine catalysts on polymeric supports is well-established.

Surface Modification and Coating Technologies: Academic Research into Adhesion and Durability

Academic inquiry into the precise role of This compound in enhancing the adhesion and durability of coatings is an area that remains to be explored in depth. While the fundamental chemistry of isocyanates suggests potential utility in surface modification, specific research dedicated to this molecule's performance characteristics is not presently available.

The isocyanate group (-NCO) is highly reactive and forms the basis of polyurethane chemistry, readily reacting with compounds containing active hydrogen atoms, such as hydroxyl (-OH) and amine (-NH) groups, which are often present on substrate surfaces or in polymer binders. This reactivity is fundamental to the formation of strong adhesive bonds. The tertiary amine group within the structure of This compound could theoretically act as an internal catalyst for the isocyanate reaction, potentially influencing curing rates and the final properties of the coating.

Furthermore, tertiary amines are known to be utilized as adhesion promoters in various coating and adhesive formulations. Their ability to interact with metal and other inorganic surfaces can lead to improved interfacial bonding. However, without specific studies on This compound , any discussion of its efficacy in this regard remains speculative.

Future academic research would be necessary to elucidate the specific contributions of this compound to coating performance. Such research would likely involve:

Synthesis and Formulation: Incorporating This compound into various coating formulations.

Adhesion Testing: Conducting standardized adhesion tests (e.g., cross-hatch adhesion, pull-off adhesion) on coatings applied to various substrates.

Durability Assessment: Evaluating the long-term performance of these coatings through accelerated weathering tests, chemical resistance tests, and mechanical stress evaluations.

Without such dedicated research, no data tables or detailed findings on the adhesion and durability performance of coatings modified with This compound can be presented.

Catalysis in the Context of 5 Isocyanato N,n Dimethylpentan 1 Amine Chemistry

Development of Catalytic Systems for Efficient Synthesis

The synthesis of isocyanates has traditionally relied on the use of phosgene (B1210022), a highly toxic reagent. Consequently, significant research has focused on developing phosgene-free, catalytic routes. For a compound like 5-Isocyanato-N,N-dimethylpentan-1-amine, these modern synthetic strategies would be highly relevant.

Another significant avenue is the thermal or catalytic decomposition of carbamates. acs.org This two-step process first involves the formation of a carbamate (B1207046) from the corresponding amine, followed by its cleavage to yield the isocyanate and an alcohol. The choice of catalyst for the decomposition step is crucial for achieving high efficiency and minimizing side reactions. A range of catalysts, from metal salts to supported reagents, have been explored for this purpose.

Role of the Tertiary Amine Moiety in Autocatalytic Processes or as an Internal Ligand

A key structural feature of this compound is the presence of a tertiary amine group within the same molecule as the isocyanate functionality. This intramolecular tertiary amine can play a significant role in the reactivity of the isocyanate group, potentially leading to autocatalysis.

Tertiary amines are well-known catalysts for various isocyanate reactions, including the formation of urethanes and the trimerization of isocyanates. poliuretanos.com.brgvchem.com In the case of this compound, the tertiary amine moiety can act as an internal catalyst, activating the isocyanate group towards nucleophilic attack. This can accelerate reactions with alcohols, amines, and other nucleophiles without the need for an external catalyst.

Furthermore, the tertiary amine can function as an internal ligand, coordinating to a metal center in catalytic reactions. This can influence the catalyst's activity, selectivity, and stability. In the context of polymerization or other transformations involving metal catalysts, this internal coordination could lead to unique reactivity compared to isocyanates lacking such a functional group.

Heterogeneous and Homogeneous Catalysis for Isocyanate Reactions

Both heterogeneous and homogeneous catalysts are employed extensively in isocyanate chemistry, and these would be applicable to reactions involving this compound.

Homogeneous catalysis offers the advantage of high activity and selectivity due to the well-defined nature of the catalyst's active sites. researchgate.net For the synthesis and subsequent reactions of functionalized isocyanates, soluble metal complexes and organocatalysts are widely used. For instance, in urethane (B1682113) formation, soluble tin compounds and tertiary amines are common homogeneous catalysts. wernerblank.comturkchem.net

Heterogeneous catalysis , on the other hand, provides significant practical advantages, most notably the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. google.com For industrial-scale production and application of isocyanates, heterogeneous catalysts are often preferred. Examples include metal oxides, supported metal nanoparticles, and ion-exchange resins. These catalysts can be employed in fixed-bed reactors, simplifying continuous processing.

The choice between homogeneous and heterogeneous catalysis would depend on the specific application of this compound, balancing the need for high activity and selectivity with practical considerations of process efficiency and cost.

Green Catalysis Approaches for Sustainable Isocyanate Chemistry

The principles of green chemistry are increasingly influencing the design of chemical processes, and isocyanate production is no exception. acs.org The development of sustainable catalytic methods is a major focus of current research.

For a molecule like this compound, green catalytic approaches would prioritize:

Phosgene-free synthesis routes: As mentioned earlier, avoiding phosgene is a primary goal. Catalytic methods such as the carbonylation of amines or the decomposition of carbamates are key green alternatives. scholaris.caacs.org

Use of renewable feedstocks: While the synthesis of this specific compound from bio-based sources is not documented, the broader trend in polyurethane chemistry is the utilization of renewable raw materials. nih.gov

Atom-economical reactions: Catalytic reactions that maximize the incorporation of reactant atoms into the final product are preferred. Hydroamination, the direct addition of an N-H bond across an unsaturated bond, is an example of an atom-economical reaction that can be catalyzed. acs.orgacs.org

Energy efficiency: Developing catalysts that operate under mild temperatures and pressures reduces the energy consumption of the process.

The application of these green catalysis principles to the synthesis and utilization of this compound would be crucial for its potential use in environmentally benign materials and processes.

Computational and Theoretical Studies of 5 Isocyanato N,n Dimethylpentan 1 Amine

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a chemical reaction. This allows for a detailed understanding of reaction mechanisms, including the identification of intermediates and transition states. For 5-isocyanato-N,N-dimethylpentan-1-amine, these calculations can elucidate the pathways of its various reactions, such as urethane (B1682113) formation, urea (B33335) formation, and self-polymerization reactions like cyclotrimerization. researchgate.netfrontiersin.org

The presence of the tertiary amine group within the molecule introduces the possibility of intramolecular catalysis. Quantum chemical calculations can model this effect, determining whether the amine group actively participates in lowering the activation energy for reactions at the isocyanate group.

A key aspect of elucidating a reaction pathway is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. mdpi.comnih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate. Computational methods can precisely calculate the geometry and energy of these transition states. nih.gov For instance, in the reaction of an isocyanate with an alcohol to form a urethane, calculations can model the transition state where the C-O bond is forming and the alcohol's H is transferring to the isocyanate's nitrogen atom. nih.gov

Theoretical calculations show that the activation energy for such reactions can be substantially lowered by catalysts. mdpi.com In the case of this compound, the tertiary amine group can function as an internal catalyst. The table below presents hypothetical, yet representative, activation energies for key reactions involving an aliphatic isocyanate, illustrating the expected catalytic effect.

| Reaction | Uncatalyzed Activation Energy (kJ/mol) | Catalyzed Activation Energy (kJ/mol) |

| Reaction with primary alcohol | 100 - 120 | 30 - 60 |

| Reaction with water | 90 - 110 | 40 - 70 |

| Cyclotrimerization (Isocyanurate formation) | 130 - 150 | 70 - 90 |

Note: These values are illustrative, based on typical computational results for aliphatic isocyanates, to demonstrate the expected impact of catalysis.

Isocyanates are known for their ability to undergo several parallel reactions. mdpi.com For this compound, the isocyanate group can react with active hydrogen compounds or undergo self-addition reactions like dimerization (forming uretdiones) and trimerization (forming isocyanurates). mdpi.comresearchgate.net Quantum chemical calculations can be used to determine the activation barriers for each of these competing pathways. mdpi.comnih.gov The reaction channel with the lowest activation energy will be the kinetically favored pathway.

For example, a computational study could compare the energy barrier for the reaction of the isocyanate group with an external nucleophile (like water or an alcohol) versus the barrier for intramolecular cyclization or intermolecular dimerization. The results would predict which product is most likely to form under specific conditions. Studies on other isocyanates have shown that trimerization to form the highly stable isocyanurate ring is often a competing process, especially at higher temperatures or in the presence of specific catalysts. rsc.org

Molecular Dynamics Simulations of Polymerization Processes and Intermolecular Interactions

While quantum mechanics is ideal for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for modeling the collective behavior of many molecules over time, such as during a polymerization process. mdpi.com MD simulations use classical mechanics and a "force field"—a set of parameters describing the interactions between atoms—to simulate the movement and interaction of molecules. acs.org

For this compound, MD simulations can be used to:

Model Polymerization: Simulate the growth of polymer chains to understand how factors like temperature and concentration affect the final polymer structure and molecular weight distribution. vot.pl

Study Intermolecular Interactions: Analyze the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between polymer chains. These interactions are crucial in determining the bulk properties of the resulting polyurethane or polyurea material. researchgate.net

Predict Physical Properties: Calculate properties like density, viscosity, and glass transition temperature of the polymer. The development of accurate force fields for isocyanates is an active area of research to improve the reliability of these predictions. acs.org

Structure-Reactivity Relationships: Computational Modeling of Functional Group Influence

Computational modeling is a powerful tool for establishing structure-reactivity relationships, which explain how a molecule's structure influences its chemical reactivity. rsc.org For this compound, the key structural features are the aliphatic chain, the isocyanate group, and the tertiary amine group.

Isocyanate Group: The N=C=O group is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles. researchgate.net

Aliphatic Chain: The pentyl chain provides flexibility and influences the physical properties of resulting polymers. Unlike aromatic isocyanates, where the ring can affect the isocyanate's electronics through resonance, the aliphatic chain has a more limited electronic effect. researchgate.net

N,N-dimethylamine Group: This group has the most significant influence on reactivity. As a tertiary amine, it is a well-known catalyst for isocyanate reactions. Computationally, its effect can be quantified by modeling its interaction with the isocyanate group and a reacting nucleophile, demonstrating a reduction in the reaction's activation energy. It can also promote side reactions like trimerization.

The following table provides a qualitative comparison of reactivity based on computational principles.

| Compound Feature | Predicted Influence on Reactivity |

| Aliphatic Isocyanate (vs. Aromatic) | Generally lower reactivity due to lack of resonance stabilization. |

| Internal Tertiary Amine | Significant rate enhancement (intramolecular catalysis) for reactions with alcohols, water, and other amines. |

| Alkyl Chain Length | Minor electronic effect, but can sterically hinder the isocyanate group and affects the physical properties of polymers. |

Development of Predictive Models for Thermochemical Properties of Isocyanates and Amines

Predictive models, often based on high-level quantum chemical calculations or group additivity methods, are used to estimate the thermochemical properties of molecules without the need for experiments. nsf.gov Properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) are essential for process design and safety analysis.

For molecules like this compound, where experimental data may be scarce, computational methods provide a vital source of information. researchgate.net

Quantum Chemical Methods: High-accuracy composite methods (e.g., G3, G4) can calculate thermochemical properties from first principles. nih.gov These calculations involve determining the molecule's optimized geometry, vibrational frequencies, and electronic energy. nsf.gov

Group Additivity: This approach estimates thermochemical properties by summing the contributions of individual chemical groups within the molecule. The accuracy of this method depends on the availability of well-calibrated group values, which are often derived from a combination of experimental data and high-level computations on smaller, representative molecules.

These models are crucial for understanding the thermodynamics of reactions, such as the highly exothermic nature of isocyanate polymerization. rsc.org

Advanced Analytical Techniques in the Research of 5 Isocyanato N,n Dimethylpentan 1 Amine

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

In-situ vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers powerful means to monitor chemical reactions in real-time without disturbing the system. mt.com These methods are particularly well-suited for studying the reactions of 5-Isocyanato-N,N-dimethylpentan-1-amine due to the distinct spectroscopic signature of the isocyanate functional group.

The isocyanate group (-N=C=O) exhibits a strong and sharp absorption band in the infrared spectrum, typically appearing in the range of 2250-2285 cm⁻¹. This peak is well-isolated from most other common functional group absorptions, making it an excellent spectroscopic marker for monitoring the consumption of the isocyanate during a reaction, such as its conversion to a urethane (B1682113). azom.com By tracking the decrease in the intensity of this characteristic peak over time, researchers can derive crucial kinetic data, including reaction rates and activation energies. acs.orgresearchgate.net

Similarly, Raman spectroscopy can effectively monitor urethane reaction kinetics, with results that correlate well with data obtained from FTIR spectroscopy. acs.org The choice between FTIR and Raman often depends on the specific reaction conditions, as Raman is less sensitive to interference from aqueous media.

Table 1: Characteristic Vibrational Frequencies for Monitoring Isocyanate Reactions

| Functional Group | Technique | Wavenumber (cm⁻¹) | Observation |

| Isocyanate (-NCO) | FTIR | 2250 - 2285 | Disappearance indicates reactant consumption |

| Urethane (N-H) | FTIR | 3300 - 3500 | Appearance indicates product formation |

| Urethane (C=O) | FTIR | 1680 - 1740 | Appearance indicates product formation |

| Isocyanate (-NCO) | Raman | ~2270 | Disappearance indicates reactant consumption acs.org |

These in-situ techniques provide a continuous stream of data, allowing for a detailed understanding of reaction mechanisms, the identification of transient intermediates, and the optimization of process parameters. mt.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms and the absence of structural isomers.

Although specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure. The ¹H NMR spectrum would feature distinct signals for the N,N-dimethyl group, the various methylene (B1212753) (-CH₂-) groups along the pentyl chain, and the methylene group adjacent to the isocyanate. Similarly, the ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. The integration of the proton signals allows for the quantitative determination of the relative number of protons, further confirming the structure.

NMR is also a powerful tool for assessing the purity of a sample. The presence of signals corresponding to starting materials, solvents, or side-products can be readily identified and, in many cases, quantified. This makes NMR an essential quality control tool in the synthesis and purification of this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₂-N- | ~2.2 | Singlet |

| -N-CH₂- | ~2.3 | Triplet |

| -CH₂-NCO | ~3.3 | Triplet |

| -(CH₂)₃- (internal) | ~1.3 - 1.7 | Multiplets |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of this compound and identifying its reaction products. nih.gov

When coupled with a chromatographic separation technique (LC-MS or GC-MS), it allows for the analysis of complex mixtures. nih.gov For this compound, electron impact (EI) or electrospray ionization (ESI) could be used. ESI-MS is particularly useful for analyzing the products of reactions with polyols or other large molecules. nih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the intact molecule, and a series of fragment ion peaks resulting from the cleavage of specific bonds. Analyzing these fragmentation patterns provides confirmatory structural information.

Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, making it possible to quantify trace levels of the compound or its derivatives in various matrices. nih.gov This is particularly useful for identifying and quantifying reaction products, byproducts, and unreacted starting materials in a reaction mixture. nih.gov

Chromatographic Techniques for Separation and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a reactive compound like this compound, chromatographic methods are essential for isolating the compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of isocyanates. rsc.org However, due to the high reactivity of the isocyanate group, direct analysis is often challenging. The standard approach involves a derivatization step, where the isocyanate is reacted with a specific reagent to form a stable, UV-active, or fluorescent derivative. nih.govgoogle.com This derivative can then be easily separated and quantified using reversed-phase HPLC with UV or fluorescence detection. google.com

Common derivatizing agents for isocyanates include 1-(2-methoxyphenyl)piperazine, di-n-butylamine (DBA), and tryptamine. nih.govgoogle.com The resulting urea (B33335) derivatives are stable and can be chromatographed under standard conditions. chromatographyonline.com Coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of confirmation, allowing for the definitive identification and quantification of the isocyanate derivative. nih.govdiva-portal.org

Table 3: Common Derivatizing Agents for LC Analysis of Isocyanates

| Derivatizing Agent | Resulting Derivative | Typical Detection Method |

| 1-(2-Pyridyl)piperazine | Urea | UV, Electrochemical |

| Di-n-butylamine (DBA) | Urea | LC-MS/MS nih.gov |

| 1-(2-Methoxyphenyl)piperazine | Urea | UV, Electrochemical google.com |

| Tryptamine | Urea | Fluorescence, Amperometric google.com |

This derivatization approach allows for the accurate and sensitive measurement of this compound in various samples, from reaction monitoring to environmental analysis.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC is generally not feasible due to its high reactivity and relatively low volatility, which can lead to thermal degradation in the hot injector port and poor chromatographic performance.

Therefore, as with LC, analysis by GC typically requires a derivatization step to convert the isocyanate into a more volatile and thermally stable compound. mdpi.com For example, reaction with an alcohol can form a stable carbamate (B1207046), or reaction with an amine can form a stable urea, which can then be analyzed by GC, often with mass spectrometry detection (GC-MS). diva-portal.org The choice of derivatizing agent is critical to ensure that the resulting derivative has suitable chromatographic properties.

An alternative approach is reaction-based headspace GC, where the isocyanate is reacted in a sealed vial to produce a volatile product, such as CO₂, which is then measured in the headspace. researchgate.net This method can be used for quantification without directly injecting the reactive analyte into the GC system. researchgate.net These methods are crucial for quality control and for analyzing trace amounts of the compound or its volatile byproducts. mdpi.com

Thermal Analysis Techniques for Polymer Characterization (excluding physical properties)

Thermogravimetric Analysis (TGA) is instrumental in determining the temperature at which a polymer begins to degrade, the rate of degradation, and the amount of residual char at high temperatures. For polyurethanes synthesized using this compound, the decomposition is expected to be a multi-stage process. The initial weight loss, often observed in a temperature range of 200-300°C, is typically attributed to the dissociation of the urethane linkage. osti.govresearchgate.net This initial degradation step can be influenced by the catalytic activity of the pendant N,N-dimethylamino group, which may affect the stability of the adjacent urethane bonds.

Subsequent degradation stages at higher temperatures (above 300°C) generally involve the breakdown of the polyol and isocyanate components of the polymer backbone. researchgate.net The presence of the tertiary amine moiety might also lead to specific side-chain reactions or alternative degradation pathways, potentially influencing the final char yield. Research on polyurethanes with incorporated tertiary amine catalysts has suggested that the nature of the amine can impact the thermal stability. bdmaee.netmdpi.com

Differential Scanning Calorimetry (DSC) complements TGA by detecting thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as exothermic or endothermic events associated with degradation. In the context of polymers from this compound, DSC can reveal how the incorporation of this monomer affects the polymer's amorphous and crystalline phases. The pendant dimethylamino group could potentially disrupt chain packing and lower the crystallinity, which would be observable as a change in the melting endotherm.

Detailed research findings from hypothetical studies on a polyurethane synthesized from this compound, a polyol, and a chain extender are presented in the following tables to illustrate the kind of data obtained from TGA and DSC analyses.

Table 1: Thermogravimetric Analysis (TGA) Data for a Polyurethane based on this compound

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | 215 °C |

| Temperature at 5% Weight Loss (T5%) | 230 °C |

| Temperature at 10% Weight Loss (T10%) | 255 °C |

| Temperature of Maximum Degradation Rate (Tmax) | 350 °C |

| Residue at 600 °C | 15% |

Table 2: Differential Scanning Calorimetry (DSC) Data for a Polyurethane based on this compound

| Thermal Transition | Temperature (°C) |

| Glass Transition Temperature (Tg) | 55 °C |

| Crystallization Temperature (Tc) | 110 °C |

| Melting Temperature (Tm) | 165 °C |

The data presented in these tables are representative and serve to illustrate the expected thermal behavior. The onset of decomposition is in line with the known lability of urethane bonds. osti.gov The multi-stage degradation, a common feature of polyurethanes, would likely be observable in the derivative thermogravimetric (DTG) curve, with distinct peaks corresponding to the degradation of different segments of the polymer chain. osti.gov The glass transition temperature is influenced by chain flexibility and intermolecular interactions, which are in turn affected by the presence of the pendant dimethylamino groups.

Conclusions and Future Research Perspectives

Summary of Key Academic Findings

Direct academic research focusing exclusively on 5-Isocyanato-N,N-dimethylpentan-1-amine is notably sparse in publicly accessible literature. However, a significant body of research on its constituent functional groups—aliphatic isocyanates and tertiary amines—provides a strong foundation for understanding its probable chemical nature and reactivity.

Isocyanates are well-documented as highly reactive electrophilic compounds, readily undergoing nucleophilic addition reactions with a wide range of compounds containing active hydrogen atoms, such as alcohols, amines, and water. researchgate.netdoxuchem.com The reactivity of aliphatic isocyanates, while generally lower than their aromatic counterparts, is still substantial, making them key building blocks in the synthesis of polyurethanes and other polymers. l-i.co.ukmdpi.com The carbon atom of the isocyanate group (–N=C=O) is highly electrophilic and is the primary site for nucleophilic attack. mdpi.comnih.gov

Tertiary amines are widely recognized for their role as catalysts in polyurethane chemistry. gvchem.comacs.org Their catalytic activity stems from their basicity and the steric accessibility of the nitrogen atom's lone pair of electrons. gvchem.com They can activate both the isocyanate group and the hydroxyl group in urethane (B1682113) formation, accelerating the reaction rate significantly. poliuretanos.com.brturkchem.net

The most critical academic finding relevant to this compound is the potential for intramolecular catalysis. The presence of both the isocyanate and the tertiary amine within the same molecule suggests that the amine group can act as a built-in catalyst for the reactions of the isocyanate group. This can lead to unique reactivity and the potential for self-polymerization or controlled reactions with other molecules. Some tertiary amines containing reactive groups are known to bind to the isocyanate, forming a permanent part of the polymer chain, which can prevent the amine from migrating out of the final product. nih.gov

| Property | Description |

| Molecular Formula | C8H16N2O |

| Functional Groups | Isocyanate (-NCO), Tertiary Amine (-N(CH3)2) |

| Expected Reactivity | The isocyanate group is expected to be highly reactive towards nucleophiles. The tertiary amine group can act as a base and a nucleophilic catalyst. |

| Potential Intramolecular Interactions | The tertiary amine can catalyze the reactions of the isocyanate group within the same molecule. |

Outstanding Research Questions and Challenges for this compound Chemistry

The unique structure of this compound gives rise to several unanswered questions and significant synthetic and characterization challenges.

A primary challenge lies in the synthesis of this bifunctional molecule. The high reactivity of the isocyanate group makes it susceptible to reaction with any nucleophiles present during the synthesis of the tertiary amine, or vice versa. nih.gov Developing a synthetic route that selectively forms the desired product without significant side reactions, such as the formation of urea (B33335) derivatives from the reaction of the isocyanate with any precursor primary or secondary amines, is a considerable hurdle. nih.gov The stability of the compound during purification and storage is another key question, as intramolecular reactions could lead to oligomerization or cyclization over time.

The kinetics and mechanism of the intramolecular catalysis are a major area for investigation. It is crucial to understand how the proximity and orientation of the tertiary amine influence the reactivity of the isocyanate group towards external nucleophiles. Research is needed to determine if this intramolecular interaction leads to an enhancement of reactivity (self-catalysis) or if it sterically hinders the isocyanate group, thereby reducing its reactivity.

Furthermore, the competitive reactivity of the isocyanate group in the presence of various nucleophiles needs to be systematically studied. For instance, in a reaction with a diol, will the intramolecular catalysis favor the formation of urethanes, or will side reactions such as trimerization of the isocyanate to form isocyanurates be significant? utwente.nl

| Research Question/Challenge | Description |

| Synthetic Route | Developing a high-yield synthesis that avoids premature reaction of the functional groups. |

| Stability | Investigating the long-term stability and potential for self-reaction or degradation. |

| Intramolecular Catalysis | Quantifying the catalytic effect of the tertiary amine on the isocyanate's reactivity. |

| Reaction Selectivity | Understanding the selectivity of the isocyanate group towards different nucleophiles in the presence of the internal catalyst. |

Potential Avenues for Interdisciplinary Research and Applications in Specialized Chemical Synthesis

The distinct characteristics of this compound open up several promising avenues for interdisciplinary research and specialized applications.

In polymer chemistry , this compound could serve as a unique monomer or chain extender for the synthesis of novel polyurethanes and polyureas. The integrated catalyst could allow for polymerizations to occur under milder conditions or even without an external catalyst, which is advantageous for certain applications. The resulting polymers, with pendant dimethylamino groups, could exhibit interesting properties such as improved dyeability, adhesion, or pH-responsiveness.

In materials science , this compound could be utilized as a surface modification agent. nih.gov The isocyanate group can covalently bond to surfaces rich in hydroxyl or amine groups (e.g., cellulose, silica (B1680970), metal oxides), while the tertiary amine can impart new functionalities to the surface, such as catalytic activity or altered surface charge. nih.gov This could be applied in the development of functionalized nanoparticles, self-cleaning surfaces, or biocompatible coatings on medical implants.

In the field of bioconjugation and pharmaceutical sciences , the isocyanate group can be used to link this molecule to biomolecules containing amine or hydroxyl groups, such as proteins or polysaccharides. The tertiary amine could then serve as a pH-sensitive trigger for drug release or as a binding site for other molecules.

Finally, in specialized organic synthesis , this compound could act as a bifunctional linker or building block for the creation of complex molecular architectures. The differential reactivity of its two functional groups could be exploited in multi-step syntheses to construct molecules with precisely controlled structures and properties.

| Field | Potential Application |

| Polymer Chemistry | Self-catalytic monomer for polyurethanes and polyureas with functional side chains. |

| Materials Science | Surface modification agent for creating functionalized materials and coatings. |

| Bioconjugation | Linker for attaching to biomolecules, potentially for drug delivery applications. |

| Organic Synthesis | Bifunctional building block for the synthesis of complex molecules. |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-isocyanato-N,N-dimethylpentan-1-amine, and how do reaction conditions influence purity?

- Methodological Answer : Synthesis typically involves the reaction of N,N-dimethylpentan-1-amine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key steps include:

- Step 1 : Pre-activation of the amine by cooling (0–5°C) in an inert solvent (e.g., dichloromethane).

- Step 2 : Controlled addition of triphosgene to avoid exothermic side reactions.

- Step 3 : Post-reaction purification via fractional distillation or column chromatography to isolate the isocyanate.

- Critical Parameters : Moisture exclusion (to prevent hydrolysis), stoichiometric excess of phosgene analog, and reaction time (typically 4–6 hours) .

Q. How can researchers characterize the structural and electronic properties of 5-isocyanato-N,N-dimethylpentan-1-amine?

- Analytical Workflow :

- Spectroscopy : <sup>1</sup>H NMR for alkyl chain protons (δ 1.2–1.8 ppm) and dimethylamino group (singlet at δ 2.2–2.4 ppm). <sup>13</sup>C NMR confirms the isocyanate carbon at δ 120–130 ppm .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]<sup>+</sup> (calculated m/z: C8H15N2O requires 155.1184).

- Thermodynamic Data : Use NIST Chemistry WebBook for enthalpy of formation (ΔfH°) and reaction Gibbs free energy (ΔrG°) to predict reactivity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Guidelines :

- Moisture Sensitivity : Store under inert gas (argon) in sealed amber vials at −20°C to retard hydrolysis to the corresponding urea.

- Thermal Stability : Differential scanning calorimetry (DSC) data (e.g., decomposition onset >80°C) from NIST can inform safe handling temperatures .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., with secondary amines or nitrosating agents) affect the functionalization of 5-isocyanato-N,N-dimethylpentan-1-amine?

- Mechanistic Insights :

- Amine Reactions : Isocyanates react with secondary amines (e.g., piperidine) to form ureas. Kinetic studies (via <sup>19</sup>F NMR or stopped-flow spectroscopy) can quantify rate constants under varying pH .

- Nitrosation Risks : Tertiary amines (e.g., N,N-dimethyl groups) may react with nitrosating agents (e.g., NOx) to form nitrosamines. Use LC-MS/MS with deuterated internal standards to detect trace impurities .

Q. How should researchers resolve contradictions in spectral data or synthetic yields across studies?

- Troubleshooting Framework :

- Step 1 : Cross-validate analytical methods (e.g., compare NMR solvent effects; DMSO-d6 vs. CDCl3).

- Step 2 : Replicate reactions with strict control of variables (e.g., humidity, catalyst purity).

- Step 3 : Apply multivariate analysis (e.g., PCA) to identify outlier conditions in yield datasets .

Q. What methodologies are recommended for designing accelerated stability studies of derivatives (e.g., urea or carbamate adducts)?

- Protocol :

- Forced Degradation : Expose derivatives to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC-UV/HRMS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life at standard conditions. Reference NIST entropy (ΔrS°) data to predict degradation pathways .

Safety and Compliance

Q. What are the critical safety protocols for handling this isocyanate in laboratory settings?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.